4-Phenyl-4H-1,2,4-triazole
Overview
Description
4-Phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. The phenyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is known for its versatility in various chemical reactions and its significant role in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-Phenyl-4H-1,2,4-triazole are platinum (II) complexes . These complexes are used as ancillary ligands in the development of Organic Light-Emitting Diodes (OLEDs) . The compound plays a crucial role in facilitating charge trapping across the bulk of the device, thereby enhancing the efficiency of OLEDs .
Mode of Action
This compound interacts with its targets by attaching to the ancillary ligand of the platinum (II) complexes . This interaction facilitates charge trapping across the bulk of the device, which is crucial for the efficient functioning of OLEDs .
Biochemical Pathways
It’s known that the compound plays a significant role in the photoluminescence quantum efficiency yields of the platinum (ii) complexes .
Pharmacokinetics
Its impact on the bioavailability of the platinum (ii) complexes in oleds is evident from its role in enhancing the efficiency of these devices .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the improved performance of OLEDs . Specifically, the compound enhances the photoluminescence quantum efficiency yields of the platinum (II) complexes, thereby boosting the overall efficiency of the OLEDs .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound demonstrates high photoluminescence quantum efficiency yields in CH2Cl2 solutions at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of phenylhydrazine with formamide under acidic conditions. Another approach involves the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyltriazole oxides, while substitution reactions can produce various phenyl-substituted triazoles.
Scientific Research Applications
4-Phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements.
4-Methyl-4H-1,2,4-triazole: A similar compound with a methyl group instead of a phenyl group.
4-Chlorophenyl-4H-1,2,4-triazole: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
4-Phenyl-4H-1,2,4-triazole is unique due to its phenyl group, which enhances its chemical reactivity and potential applications. The phenyl group provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and material science.
Properties
IUPAC Name |
4-phenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHNSBXSDGEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167350 | |
Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-12-6 | |
Record name | 4-Phenyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole?
A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound derivatives?
A2: Researchers commonly employ a combination of spectroscopic techniques to characterize these compounds. These include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), Electron ionization mass spectrometry (EI-MS), and X-ray diffraction for single-crystal structures. [ [],[2],[3],[4],[9],[16],[21],[28] ]
Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the properties of this compound derivatives?
A3: The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of these compounds. For instance, electron-withdrawing groups can enhance the reactivity towards nucleophiles, while electron-donating groups can impact the compounds' photophysical properties, such as emission wavelengths. [ [],[28],[30] ]
Q4: How does the length of the alkyl chain at the sulfur atom in 5-alkylthio-4-phenyl-4H-1,2,4-triazoles influence their biological activity?
A4: Research indicates that increasing the length of the alkyl chain generally enhances the antimicrobial effect of these triazole derivatives. For example, a study found that the compound with a decylthio group exhibited the most potent antifungal and antimicrobial activity compared to shorter chain analogs. [ [] ]
Q5: How does the introduction of a pyridine ring into the structure of this compound derivatives impact their application in OLEDs?
A5: Incorporating a pyridine ring into the triazole framework can significantly enhance the performance of these compounds as electron-transport materials in OLEDs. This modification leads to lower HOMO and LUMO energy levels, improving electron injection and carrier confinement, ultimately resulting in reduced driving voltages and increased power efficiency. [ [] ]
Q6: What is the significance of atropisomerism in this compound derivatives, and how does it relate to their biological activity?
A6: Research has shown that specific atropisomers of this compound derivatives can exhibit enhanced selectivity for the glycine transporter 1 (GlyT1). Separating these atropisomers can lead to the identification of enantiomers with improved pharmacological properties, such as enhanced potency and favorable pharmacokinetic profiles. [ [] ]
Q7: Have this compound derivatives been explored for catalytic applications?
A7: Yes, certain derivatives, particularly those containing pyridine-substituted-bis-1,2,4-triazole moieties, have demonstrated potential as ligands in catalytic reactions. Studies have explored their use in biaryl synthesis, where they facilitate the coupling of aryl bromides with good conversion percentages. [ [] ]
Q8: What is the role of computational chemistry in understanding the catalytic activities of these compounds?
A8: Computational studies, particularly density functional theory (DFT) calculations, provide valuable insights into the catalytic behavior of these triazole derivatives. By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can gain a deeper understanding of the electronic properties and reactivity of these compounds, ultimately aiding in the design of more efficient catalysts. [ [] ]
Q9: What types of biological activities have been reported for this compound derivatives?
A9: A wide range of biological activities has been reported for this class of compounds, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. They have also been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. [ [], [], [], [], [], [], [], [], [], [], [] ]
Q10: Can you provide specific examples of this compound derivatives with promising anti-inflammatory activity?
A10: Several derivatives, such as 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [], have shown promising anti-inflammatory effects in preclinical studies. These compounds are often evaluated using models like carrageenan-induced paw edema and cotton pellet-induced granuloma in rats.
Q11: What are the advantages of incorporating a theophylline moiety into this compound derivatives?
A11: Combining theophylline, a known bronchodilator and anti-inflammatory agent, with the this compound scaffold has yielded compounds with enhanced actoprotective and anti-inflammatory activities. These hybrid molecules have shown promising results in preclinical models, suggesting potential for further development as therapeutic agents. [ [], [] ]
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